BenchChemオンラインストアへようこそ!

(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

β-Lactamase inhibition Asymmetric synthesis Antibacterial resistance

(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) is an optically active, Boc-protected 3,8-diazabicyclo[3.2.1]octane (DBO) derivative with molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. This compound features a rigid, bridged bicyclic scaffold bearing two differentiated nitrogen atoms (N3 and N8), wherein the tert-butyloxycarbonyl (Boc) group is installed exclusively at the N8 bridgehead position, leaving the N3 secondary amine available for further functionalization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B7885443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+
InChIKeyHNINFCBLGHCFOJ-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Chiral Bicyclic Diamine Building Block for Enantioselective Drug Synthesis


(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) is an optically active, Boc-protected 3,8-diazabicyclo[3.2.1]octane (DBO) derivative with molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol [1]. This compound features a rigid, bridged bicyclic scaffold bearing two differentiated nitrogen atoms (N3 and N8), wherein the tert-butyloxycarbonyl (Boc) group is installed exclusively at the N8 bridgehead position, leaving the N3 secondary amine available for further functionalization . The defined (1R,5S) absolute stereochemistry distinguishes this building block from its (1S,5R) enantiomer and the racemic mixture, enabling enantioselective construction of pharmacologically active molecules in the opioid, dopamine transporter, antitumor, and β-lactamase inhibitor therapeutic areas [2].

Why (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Cannot Be Replaced by Generic Bicyclic Diamines: Regiochemical and Stereochemical Imperatives


Generic substitution with the racemic mixture, the (1S,5R) enantiomer, or the 3-Boc regioisomer introduces critical liabilities that cascade into downstream synthetic and pharmacological outcomes. The (1R,5S) configuration is required to establish the correct absolute stereochemistry in clinically relevant DBO-derived β-lactamase inhibitors such as avibactam and relebactam; use of the opposite enantiomer yields the ent-series with distinct (and typically inferior) biological activity [1]. The 8-Boc protection pattern selectively masks the bridgehead nitrogen, enabling chemoselective N3-functionalization proven essential for μ-opioid agonist activity (Ki = 55.2 nM for the N3-cinnamyl/N8-propionyl substitution pattern vs. Ki = 160 nM upon N3/N8 substituent inversion) [2]. Substitution with the flexible monocyclic piperazine scaffold, while structurally simpler, sacrifices the conformational rigidity of the DBO core that has been demonstrated to enhance δ-opioid receptor affinity and selectivity relative to SNC80 [3].

Quantitative Differentiation Evidence for (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Against Closest Comparators


Enantiomeric Identity Enables Catalytic Asymmetric Synthesis of Marketed DBO β-Lactamase Inhibitors: (1R,5S) vs. (1S,5R)

The (1R,5S) absolute configuration of this building block is the mandatory stereochemical entry point for the catalytic asymmetric total synthesis of the FDA-approved β-lactamase inhibitors avibactam and relebactam [1]. The key stereogenic center is established via Rh-catalysed asymmetric hydrogenation achieving 99% enantiomeric excess (ee) [1]. Use of the (1S,5R) enantiomer would produce the non-therapeutic ent-avibactam (AVE1330A), which exhibits distinct β-lactamase inhibition kinetics and reduced clinical relevance [2]. No other commercially available bicyclic diamine scaffold—including 2,5-diazabicyclo[2.2.2]octane or 3,6-diazabicyclo[3.1.1]heptane—provides the identical bridgehead nitrogen geometry required for avibactam-class DBO construction.

β-Lactamase inhibition Asymmetric synthesis Antibacterial resistance

8-Boc Regioselectivity Directs Opioid Receptor Pharmacophore Assembly: N3-Cinnamyl vs. N3-Propionyl Substitution Patterns

The 8-Boc protection pattern of this building block is essential for achieving the correct N3/N8 substitution vector in μ-opioid receptor agonists. When the N3 position carries a cinnamyl group and N8 carries a propionyl group (derived from 8-Boc deprotection and subsequent acylation), the resulting compound 1a displays μ-opioid receptor Ki = 55.2 nM and in vivo analgesic ED₅₀ = 1.1 mg/kg [1]. Critically, inversion of the N3/N8 substituent pattern (compound 2a, accessible from the 3-Boc regioisomer) increases Ki to 160 nM (2.9-fold loss in affinity) and raises ED₅₀ to 16.0 mg/kg (14.5-fold loss in in vivo potency) [1]. A further optimized nitro-substituted derivative (7a) built on this scaffold achieved analgesic potency 6-fold that of morphine in mice [2].

μ-Opioid receptor agonism Analgesic development Structure–activity relationship

Conformational Rigidity of the 3,8-Diazabicyclo[3.2.1]octane Core Enhances δ-Opioid Receptor Selectivity Compared to Flexible Piperazine Analogs

The rigid 3,8-diazabicyclo[3.2.1]octane core—the scaffold delivered by this building block—was directly compared against 3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores in a δ-opioid agonist program [1]. Among all bridged bicyclic cores evaluated, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated improved δ receptor affinity and selectivity relative to the reference agonist SNC80, a flexible piperazine-based ligand [1]. The endoethylenic bridge of the DBO scaffold has been independently identified as essential for modulating μ-opioid receptor affinity through molecular modeling studies, a feature absent in the piperazine comparator [2]. All novel DBO-derived compounds 3–7 showed δ agonism behavior and remarkable δ receptor affinity [1].

δ-Opioid receptor agonism Conformational constraint GPCR ligand design

DBO Scaffold Confers Superior Antiproliferative Activity Against Leukemia Cell Lines Compared to the Piperazine Prototype

A series of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues were synthesized and evaluated for growth inhibition against multiple tumor cell lines, with the explicit goal of improving the in vitro activity of the prototype piperazine-based compound 1 (3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine) [1]. The DBO-scaffold analogue 2a emerged as the most potent compound with IC₅₀ values in the low micromolar range against leukemia cancer cells, demonstrating that scaffold rigidification from piperazine to DBO improved antiproliferative activity [1]. Compounds 2a, 2b, 2f, and 2m not only inhibited leukemia cell growth but also exhibited activity against certain solid tumor lines, confirming the generalizability of the DBO scaffold advantage [1]. Compound 2a was further selected for mechanistic evaluation on MCF-7 breast cancer cells [1].

Antitumor activity Leukemia Scaffold hopping

Dopamine Transporter (DAT) Inhibitor Scaffold: 3,8-Diazabicyclo[3.2.1]octane Core vs. 3,6-Diazabicyclo[3.1.1]heptane Replacement

The 3,8-diazabicyclo[3.2.1]octane-containing lead compound 1 (3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-8-(1H-indol-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane) was used as the benchmark in a scaffold-hopping study where the DBO core was replaced by the more rigid 3,6-diazabicyclo[3.1.1]heptane ring system [1]. The closest analogue of lead 1, compound 2a bearing the 3,6-diazabicyclo[3.1.1]heptane core, demonstrated improved DA reuptake inhibition with Ki = 5.5 nM [1]. This study establishes the 3,8-diazabicyclo[3.2.1]octane core (accessible from the title building block) as the validated starting point for DAT inhibitor optimization, with the DBO template described as 'still sufficiently flexible to permit a variety of conformations' compared to the more constrained heptane scaffold [1]. The compound also showed binding affinity for rat DAT with IC₅₀ = 1.40 nM [2].

Dopamine transporter inhibition Cocaine pharmacotherapy Scaffold comparison

Commercial Purity Benchmark: 99.91% HPLC Purity from MedChemExpress vs. Standard ≥95% Grade from General Suppliers

The target compound is commercially available in multiple purity grades that directly impact its suitability for different application tiers. MedChemExpress supplies the compound at 99.91% purity (HPLC-verified, Catalog HY-34485) . General chemical suppliers including ChemImpex (Catalog 18161), AKSci (Catalog J57343), and Sigma-Aldrich (via Manchester Organics) offer the compound at ≥95% purity . The 4.91% absolute purity differential between the highest-grade and standard-grade material translates to a ~20-fold difference in total impurity burden (0.09% vs. ≤5% total impurities), which is critical for applications where trace impurities from the enantiomer (1S,5R) or the 3-Boc regioisomer could confound biological assay interpretation or compromise the enantiomeric integrity of downstream products.

Chemical purity Procurement specification Quality assurance

Procurement-Guiding Application Scenarios for (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate


Enantioselective Synthesis of DBO-Class β-Lactamase Inhibitors (Avibactam, Relebactam, and Next-Generation Analogs)

This building block is the direct synthetic precursor for constructing the (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid core of clinically approved DBO β-lactamase inhibitors. The (1R,5S) absolute configuration embedded in this intermediate is preserved through the synthetic sequence and ultimately defines the pharmacophoric stereochemistry of the final inhibitor [1]. Avibactam inhibits CTX-M-15 with IC₅₀ = 5 nM, TEM-1 with IC₅₀ = 8 nM, and P99 with IC₅₀ = 80 nM, and the correct enantiomeric series is essential for achieving these potencies [2]. The patent literature explicitly identifies optically active diazabicyclooctane derivatives of formula (F) (with R¹ = CO₂tBu and defined stereochemistry) as critical pharmaceutical intermediates for β-lactamase inhibitor production .

Synthesis of μ-Opioid Receptor Agonists with the N3-Aralkenyl/N8-Acyl DBO Pharmacophore

The 8-Boc protection pattern of this building block enables sequential functionalization—N3 alkylation/acylation followed by N8 Boc deprotection and acylation—to generate the high-affinity N3-cinnamyl/N8-propionyl substitution pattern. This substitution vector produces μ-opioid agonists with Ki values as low as 55.2 nM and in vivo analgesic ED₅₀ values of 1.1 mg/kg [1]. Nitro-substituted analogues built on this scaffold have achieved analgesic potency 6-fold that of morphine in mice [1]. The use of the 3-Boc regioisomer as an alternative would invert the N3/N8 substitution vector, resulting in a 2.9-fold loss in receptor affinity and a 14.5-fold reduction in in vivo potency [1].

Rigidified Bis-Arylalkyl DBO Analogues as Antitumor Lead Compounds Targeting Leukemia and Solid Tumors

For medicinal chemistry programs seeking to improve upon piperazine-based antitumor agents, this building block provides direct synthetic access to the conformationally constrained DBO analogues that have demonstrated enhanced antiproliferative activity. Compound 2a, a representative DBO analogue, achieved IC₅₀ values in the low micromolar range against leukemia cell lines and also exhibited activity against solid tumors including MCF-7 breast cancer cells [1]. The DBO scaffold rigidification strategy converted the piperazine prototype into a more potent anticancer chemotype, and procurement of the (1R,5S)-8-Boc-DBO intermediate enables rapid exploration of this validated scaffold-hopping approach [1].

δ-Opioid Receptor Agonist Development Leveraging the Optimized DBO Core Geometry

Systematic screening of five bridged bicyclic diamine cores identified the 3,8-diazabicyclo[3.2.1]octane scaffold as the optimal core for δ-opioid receptor affinity and selectivity relative to the flexible piperazine-based reference agonist SNC80 [1]. Procurement of this building block enables direct entry into the δ-agonist DBO series, which has demonstrated δ agonism behavior and remarkable δ receptor affinity across all tested analogues (compounds 3–7) [1]. The endoethylenic bridge of the DBO scaffold, a structural feature uniquely preserved in this building block, has been independently validated through molecular modeling as essential for opioid receptor affinity modulation [2].

Quote Request

Request a Quote for (1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.